molecular formula C16H14F3NO3 B2642369 (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide CAS No. 1799263-32-3

(E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide

Cat. No. B2642369
CAS RN: 1799263-32-3
M. Wt: 325.287
InChI Key: MPNVBWNOCXBZMT-VOTSOKGWSA-N
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Description

(E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide, also known as TFPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TFPAA is a derivative of acrylamide and contains a trifluoromethyl group, which gives it unique properties that make it useful in various fields of study.

Scientific Research Applications

Understanding Toxicity and Strategies for Mitigation

Research on compounds similar to (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide often focuses on understanding their potential toxicity and strategies for mitigating these effects in various applications. One study reviews interventions suggested in the literature to mitigate the presence of acrylamide and furanic compounds in food, highlighting preventive strategies and removal interventions that could potentially be applicable to managing similar compounds (Anese et al., 2013).

Novel Chemical Compounds for Inhibiting Viruses

Explorations into novel chemical compounds for antiviral applications have identified structures closely related to (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide. For example, a compound identified as suppressing the enzymatic activities of SARS coronavirus helicase suggests potential routes for developing inhibitors against coronaviruses, showcasing the potential therapeutic applications of such compounds (Lee et al., 2017).

Green Organic Chemistry Synthesis

The use of marine and terrestrial fungi for the green organic chemistry synthesis of compounds with furan components, such as enantioselective ene-reduction, highlights the broader applications of these compounds in sustainable chemistry practices. This approach underlines the potential for bio-based processes in synthesizing and modifying compounds for various industrial applications (Jimenez et al., 2019).

Polymer Chemistry and Bioengineering

Studies in polymer chemistry have explored the functionalization of polyacrylamide substrates with compounds that could be structurally similar to (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide, focusing on applications in cell mechanobiology research. This research validates methods for activating polyacrylamide substrates for protein patterning, aiming for precise control over cellular environments, which could be relevant for drug delivery systems and biomedical research (Poellmann & Wagoner Johnson, 2013).

Controlled Polymerization for Drug Delivery

Another significant application area is the controlled polymerization of acrylamide derivatives for creating thermoresponsive polymers. These materials, studied for their potential in drug delivery systems, demonstrate the utility of precise polymer engineering in creating responsive materials for targeted therapeutic applications (Convertine et al., 2004).

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c17-16(18,19)15(22,13-4-2-1-3-5-13)11-20-14(21)7-6-12-8-9-23-10-12/h1-10,22H,11H2,(H,20,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNVBWNOCXBZMT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C=CC2=COC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=COC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide

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